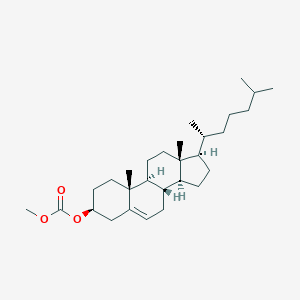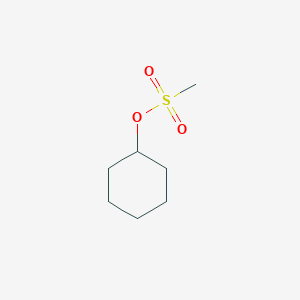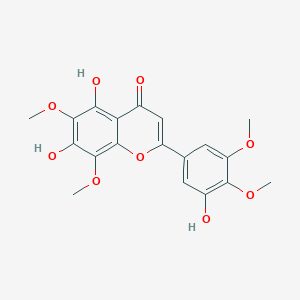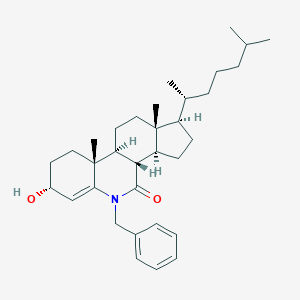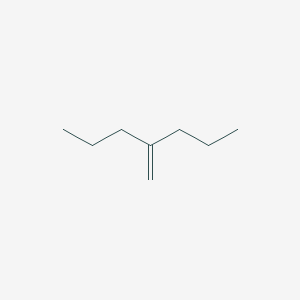
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, also known as ECD, is a cyclic ether compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol. ECD is an important chemical compound that has a wide range of applications in various fields of research.
Mechanism Of Action
The mechanism of action of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting various chemical reactions. 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been shown to be effective in promoting the formation of cyclic ethers, as well as in the synthesis of various organic compounds.
Biochemical And Physiological Effects
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has not been extensively studied in terms of its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan in lab experiments is its ability to promote various chemical reactions. It is also relatively inexpensive and easy to obtain. However, one limitation of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is its low boiling point, which can make it difficult to handle in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan. One area of interest is the development of new methods for synthesizing 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan with improved yields and purity. Another area of interest is the use of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan as a catalyst in new chemical reactions, particularly those involving the synthesis of pharmaceuticals and other high-value compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, as well as its potential applications in various fields of research.
Scientific Research Applications
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been widely used in scientific research due to its unique properties and applications. One of the most common uses of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is as a solvent for various chemical reactions. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
16278-06-1 |
|---|---|
Product Name |
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(1-ethylcyclopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-5-9)8(2)10-6-7-11-8/h3-7H2,1-2H3 |
InChI Key |
BLQNGAUNTBWUFL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2(OCCO2)C |
Canonical SMILES |
CCC1(CC1)C2(OCCO2)C |
synonyms |
1,3-Dioxolane, 2-(1-ethylcyclopropyl)-2-methyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


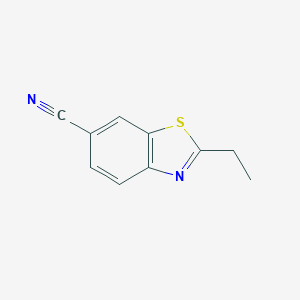
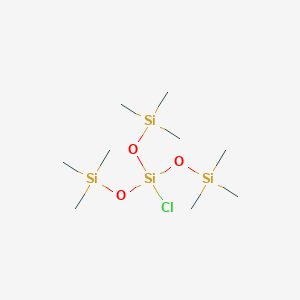
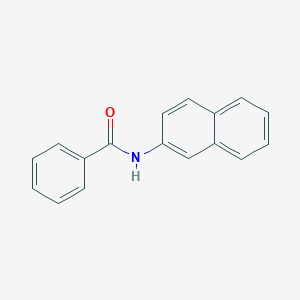
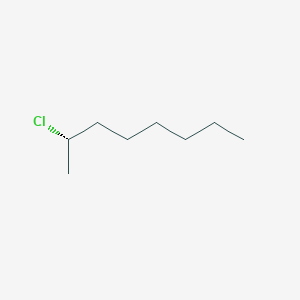
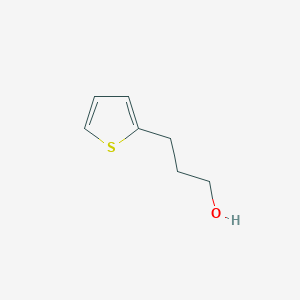

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
